O-Desmethylnaproxen
Description
Nomenclature and Chemical Context of O-Desmethylnaproxen
This compound is a metabolite of naproxen (B1676952), formed through the demethylation of the methoxy (B1213986) group at the 6-position of the naphthalene (B1677914) ring. ontosight.ailookchem.com Its chemical structure is characterized by a hydroxyl group at this position, which differentiates it from the parent compound, naproxen. ontosight.ai The molecular formula of this compound is C₁₃H₁₂O₃, and it has a molecular weight of 216.235 g/mol . lookchem.comuni.lunih.govchemicalbook.com It typically appears as an off-white to pale pink solid with a melting point between 182-183 °C. lookchem.comchemicalbook.com this compound belongs to the class of naphthols and derivatives, which are naphthalene derivatives containing one or more hydroxyl groups. lookchem.comhmdb.ca It is considered an extremely weak basic compound. hmdb.ca
Significance of this compound in Drug Metabolism and Pharmacology Research
This compound plays a crucial role in the metabolism of naproxen in the body. It is the major Phase I metabolite of naproxen detected in humans. nih.gov The formation of this compound from naproxen is primarily catalyzed by cytochrome P450 enzymes, specifically CYP2C9 and CYP1A2. fda.govmdpi.comauctoresonline.org Following this Phase I metabolism, this compound, like naproxen, undergoes Phase II metabolism, primarily through conjugation reactions such as glucuronidation and sulfation. nih.govfda.gov These conjugated forms, including this compound acyl glucuronide and this compound O-glucuronide, are the primary forms in which the compound is eliminated from the body, largely recovered in urine. nih.govfda.govdrugbank.com While this compound is a metabolite, research indicates it retains some of the pharmacological activities of naproxen, including potential anti-inflammatory and analgesic effects, although its potency and pharmacokinetic profile may differ. ontosight.ai
Historical Perspectives on this compound Investigation
Historically, the investigation into this compound has been intrinsically linked to understanding the metabolic fate of naproxen. Early studies focused on identifying and characterizing the metabolites of naproxen in humans and other species. The recognition of this compound as a major metabolite was a key step in elucidating the metabolic pathways of naproxen. nih.gov Research has also explored the conjugation of this compound, particularly glucuronidation and sulfation, to understand its elimination kinetics. nih.gov The development of analytical methods, such as HPLC and later LC-MS/MS, has been crucial in accurately detecting and quantifying this compound in biological samples, enabling more detailed pharmacokinetic studies. scispace.comnih.govdntb.gov.ua
Current Research Landscape and Future Directions for this compound Studies
Current research on this compound continues to explore its pharmacological properties and its role in naproxen metabolism. Studies are ongoing to fully elucidate its specific activities and potential therapeutic applications. ontosight.ai The impact of genetic variations, particularly in CYP2C9, on the pharmacokinetics of both naproxen and this compound is an active area of research. mdpi.comresearchgate.net Investigations into the sulfation of this compound by various human cytosolic sulfotransferases (SULTs), such as SULT1A1, SULT1B1, and SULT1E1, highlight the complexity of its Phase II metabolism and its potential for first-pass metabolism. nih.govnih.gov Furthermore, this compound has been identified as an environmental contaminant, leading to studies on its presence and enantiomeric ratios in water samples. middlebury.edu Future directions for this compound studies include further characterization of its intrinsic pharmacological activities, a deeper understanding of the factors influencing its metabolism and elimination, and continued monitoring of its environmental presence and impact. Research utilizing advanced analytical techniques like LC-MS/MS in various biological matrices, such as oral fluid, is also being explored for pharmacokinetic/pharmacodynamic studies. mdpi.comnih.govdntb.gov.ua
Data Tables
Below are interactive tables summarizing some of the research findings related to this compound metabolism and pharmacokinetics.
| Metabolic Pathway | Enzymes Involved (Human) | Conjugates Formed | Primary Elimination Route |
| Phase I (Demethylation) | CYP2C9, CYP1A2 | This compound | N/A |
| Phase II (Conjugation) | SULT1A1, SULT1B1, SULT1E1 (Sulfation); UGTs (Glucuronidation) | This compound sulfate (B86663), this compound acyl glucuronide, this compound O-glucuronide | Renal |
| Pharmacokinetic Parameter (Naproxen & this compound) | Naproxen (Mean ± SD) | This compound (Mean ± SD) | Notes | Source |
| Half-life (h) | 24.7 ± 6.4 (Naproxen in 9 subjects) | Not explicitly provided for this compound in this source | Range 16-36 h for Naproxen | researchgate.net |
| Percentage of Dose Excreted in Urine as Conjugates | 66-92% (Naproxen and metabolites) | 14.3 ± 3.4% (this compound acyl glucuronide); 5.5 ± 1.3% (this compound isoglucuronide) | Over 100 h collection period. researchgate.net | researchgate.net |
| Protein Binding (%) | 98 (Unconjugated Naproxen) | 100 (Unconjugated this compound) | Binding of acyl glucuronides was lower. researchgate.net | researchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(6-hydroxynaphthalen-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-8(13(15)16)9-2-3-11-7-12(14)5-4-10(11)6-9/h2-8,14H,1H3,(H,15,16)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWJUDDGELKXYNO-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC2=C(C=C1)C=C(C=C2)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70966442 | |
| Record name | 2-(6-Hydroxynaphthalen-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70966442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52079-10-4 | |
| Record name | O-Desmethylnaproxen | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52079-10-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-O-Demethylnaproxen | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052079104 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(6-Hydroxynaphthalen-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70966442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | o-Desmethylnaproxen | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-O-DEMETHYLNAPROXEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XSN14HHQ8D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis and Derivatization Methodologies for O Desmethylnaproxen
Chemical Synthesis Pathways of O-Desmethylnaproxen
Chemical synthesis routes for this compound primarily involve the demethylation of naproxen (B1676952). These methods often require specific reaction conditions and subsequent purification steps to obtain the desired product with adequate purity.
Demethylation of Naproxen for this compound Production
A common chemical method for the synthesis of this compound involves the demethylation of naproxen using strong acids. One reported method utilizes S-naproxen as the starting material, which is reacted with a mixture of hydrobromic acid (30%), acetic acid, and water. The reaction is typically carried out at an elevated temperature, such as 105 °C, for several hours. nih.gov Following the reaction, the mixture is often quenched by pouring it onto ice-water, leading to the precipitation of the crude product. nih.gov
Recrystallization and Purification Techniques in this compound Synthesis
Crude this compound obtained from chemical synthesis pathways requires purification to remove unreacted starting materials, byproducts, and impurities. Chromatography and recrystallization are key techniques employed for this purpose.
Flash column chromatography is a common method for initial purification. In one reported synthesis, crude demethylated naproxen was purified on a flash column using a solvent system of heptane (B126788) and ethyl acetate (B1210297) in a 1:1 ratio. nih.gov
Recrystallization is subsequently used to further enhance the purity of this compound. Pure fractions obtained from chromatography can be recrystallized from a suitable solvent mixture. A reported method describes recrystallization from a mixture of heptane and ethyl acetate in a 1:5 ratio, yielding purified demethylated naproxen. nih.gov Recrystallization is a technique that involves dissolving the impure solid in a hot solvent and then allowing the solution to cool, promoting the formation of pure crystals while impurities remain in the solution. mt.comstudymind.co.uk The choice of solvent is critical, as it should dissolve the compound well at high temperatures but poorly at low temperatures, and ideally, the impurities should remain soluble even at lower temperatures. mt.com
Synthesis of Structurally Related Analogues for Comparative Research
To investigate the effect of structural modifications on the properties of this compound, structurally related analogues based on β-naphthol have been synthesized. These analogues involve alterations in the side chain at the C6 position of the β-naphthol structure. nih.gov For instance, analogues with hydrophobic methyl or ethyl groups added to the side chain have been synthesized to study their impact on enzymatic activity, such as sulphation by human cytosolic sulfotransferases (SULTs). nih.gov The synthesis of these analogues often involves multi-step procedures starting from substituted naphthalenes, utilizing reactions such as the addition of organolithium reagents followed by reaction with electrophiles, and subsequent demethylation steps using reagents like BBr3. nih.gov
Enzymatic Synthesis of this compound Conjugates
This compound undergoes Phase II metabolism in biological systems, primarily forming glucuronide and sulfate (B86663) conjugates. nih.gov Enzymatic synthesis methods have been developed to produce these conjugates on a preparative scale for research and use as analytical standards. nih.govresearchgate.net
Enzymatic synthesis of this compound glucuronides can be achieved by incubating this compound with human liver microsomes or recombinant UDP-glucuronosyltransferases (UGTs) in the presence of UDP-glucuronic acid (UDPGA) as a cofactor. This process mimics the in vivo glucuronidation pathway catalyzed by UGT enzymes, particularly UGT2B7 in human liver microsomes.
The O-sulfate conjugate of this compound can also be prepared by chemical synthesis. nih.govresearchgate.net While the search results primarily highlight enzymatic synthesis for glucuronides, chemical synthesis is also mentioned for the sulfate conjugate. nih.govresearchgate.net
Emerging Synthetic Approaches for this compound and its Derivatives
Research into alternative and potentially more efficient or environmentally friendly synthetic approaches for pharmaceuticals and their metabolites is ongoing. While specific "emerging" approaches solely focused on this compound synthesis were not extensively detailed in the search results, related areas of research suggest potential future directions.
Studies on the benchmarking of laboratory-evolved unspecific peroxygenases (UPOs) for the synthesis of human drug metabolites, including the O-dealkylation of naproxen, indicate the potential of enzymatic methods as emerging tools for the cost-effective synthesis of drug metabolites. lookchem.com These evolved UPOs can mimic the activity of human liver cytochrome P450 enzymes, which are responsible for the metabolic O-demethylation of naproxen in vivo. nih.govcaymanchem.commedchemexpress.com
Furthermore, research into peptide-catalyzed fragment couplings for the synthesis of complex organic molecules, including the diastereoselective net arylation of naproxen, suggests the exploration of novel catalytic methods that could potentially be applied to the synthesis of this compound derivatives. lookchem.com
The study of methylation and demethylation of emerging contaminants in the environment also highlights the importance of understanding these transformation processes, which could potentially inform the development of new synthetic or remediation strategies related to this compound. acs.org
Compound Information
| Compound Name | PubChem CID |
| This compound | 162920 hmdb.ca, 13393711 nih.govuni.lu |
| Naproxen | 156391 wikipedia.orguni.lumims.comguidetopharmacology.org |
Interactive Data Table (Example based on search result nih.gov for chemical synthesis):
| Starting Material | Reagents | Conditions | Product | Yield (if specified) | Purification Method(s) |
| S-Naproxen | Hydrobromic acid (30%), Acetic acid, Water | 105 °C, 5 hours | Demethylated naproxen | Not specified | Flash column chromatography, Recrystallization |
Interactive Data Table (Example based on search result nih.gov for recrystallization):
| Crude Product Source | Purification Step | Solvent System | Result |
| Demethylated naproxen | Flash Chromatography | Heptane : Ethyl acetate (1:1) | Pure fractions obtained |
| Pure fractions | Recrystallization | Heptane : Ethyl acetate (1:5) | Purified demethylated naproxen |
Metabolic Pathways and Enzyme Kinetics of O Desmethylnaproxen
Phase I Metabolism: Formation of O-Desmethylnaproxen
The initial step in the metabolism of naproxen (B1676952) is a Phase I dealkylation reaction, specifically an O-demethylation, which is catalyzed by cytochrome P450 (CYP) enzymes in the liver. nih.govnih.gov This process converts naproxen into its major metabolite, 6-O-desmethylnaproxen (O-DMN). nih.gov This metabolite is comparatively inactive, possessing less than 1% of the anti-inflammatory potency of the parent compound. nih.gov
Role of Cytochrome P450 Isoenzymes in Naproxen O-Demethylation
Multiple cytochrome P450 isoforms are involved in the O-demethylation of naproxen. nih.gov Extensive research using human liver microsomes and cDNA-expressed enzymes has identified CYP1A2, CYP2C9, and CYP2C8 as the key contributors to this metabolic pathway. nih.govnih.govclinpgx.org Together, CYP1A2 and CYP2C9 are responsible for the majority of naproxen O-demethylation in the human liver. nih.gov
Studies have consistently demonstrated the role of CYP1A2 in the formation of this compound. nih.govclinpgx.org The use of furafylline (B147604), a selective inhibitor of CYP1A2, has been shown to decrease the O-demethylation of R- and S-naproxen by 38% and 28%, respectively. nih.gov In another study, furafylline produced a maximum inhibition of 23% on average. nih.gov Kinetic studies with cDNA-expressed CYP1A2 have established its significant catalytic activity in this reaction. nih.govclinpgx.org
CYP2C8 also contributes to the O-demethylation of naproxen. nih.govdrugbank.comnih.gov Research has shown that cells expressing the P450 2C8 isoform are capable of forming this compound. nih.gov However, attempts to determine reliable kinetic estimates (kM and Vmax) for CYP2C8's role in this process have been challenging due to the nonsaturable nature of the reaction over the studied concentration ranges. nih.gov
Enzyme Kinetics of O-Demethylation
The kinetics of naproxen O-demethylation have been characterized in various in vitro systems, including human liver microsomes and cDNA-expressed enzymes. The reaction generally follows Michaelis-Menten kinetics, although some studies suggest the involvement of more than one enzyme or binding site, leading to biphasic kinetics. nih.govnih.gov
Kinetic parameters from different studies highlight the contributions of the involved enzymes. For instance, in human liver microsomes, the mean apparent Michaelis constant (Km) for R- and S-naproxen O-demethylation has been reported as 123 µM and 143 µM, respectively. nih.gov Another study on human liver microsomes found a mean Km of 92 µmol/L. nih.gov Studies using cDNA-expressed enzymes have provided isoform-specific kinetic data, which are summarized in the table below.
| Enzyme System | Isoform | Substrate | Km (µM) | Vmax | Source |
|---|---|---|---|---|---|
| Human Liver Microsomes | Overall | R-Naproxen | 123 | Not Reported | nih.gov |
| Human Liver Microsomes | Overall | S-Naproxen | 143 | Not Reported | nih.gov |
| Human Liver Microsomes (n=7) | Overall | (S)-Naproxen | 92 | 538 pmol/min/mg protein | nih.gov |
| Human Liver Microsomes (n=5) | Overall | Naproxen | 160 | 4.1 nmol HCHO/min/mg protein | nih.gov |
| cDNA-expressed | CYP1A2 | Naproxen | 250 | 24 nmol/min/nmol CYP | nih.govclinpgx.org |
| cDNA-expressed | CYP1A2 | (S)-Naproxen | 189.5 | 7.3 pmol/min/pmol P450 | nih.gov |
| cDNA-expressed | CYP2C9 | Naproxen | 430 | 11 nmol/min/nmol CYP | nih.govclinpgx.org |
| cDNA-expressed | CYP2C9 | (S)-Naproxen | 340.5 | 41.4 pmol/min/pmol P450 | nih.gov |
Phase II Metabolism: Conjugation of this compound
Following its formation in Phase I, this compound undergoes extensive Phase II metabolism, where it is biotransformed into more water-soluble conjugates that can be readily excreted. nih.gov These conjugation reactions are the primary route for the elimination of naproxen metabolites. drugbank.com The main pathways for this compound conjugation are glucuronidation and sulfation. nih.govscialert.net
Glucuronidation of this compound can occur at two different positions, forming either an acyl glucuronide or a phenolic glucuronide. clinpgx.orgnih.gov Several UDP-glucuronosyltransferase (UGT) enzymes are capable of catalyzing these reactions. UGT1A1, UGT1A7, UGT1A9, and UGT1A10 can form both phenolic and acyl glucuronides of this compound, while UGT1A3, UGT1A6, and UGT2B7 exclusively form the acyl glucuronide. nih.govnih.gov
| SULT Isoform | Apparent Km (µM) | Source |
|---|---|---|
| SULT1A1 | 84 | nih.gov |
| SULT1B1 | 690 | nih.gov |
| SULT1E1 | 341 | nih.gov |
These conjugated metabolites are the main forms of naproxen found in urine, with only negligible amounts of the parent drug or this compound being excreted unchanged. nih.govdrugbank.com
Sulfation of this compound
In addition to glucuronidation, this compound can be metabolized through sulfation. nih.gov This pathway involves the conjugation of a sulfonate group to the phenolic hydroxyl of the molecule, a reaction catalyzed by cytosolic sulfotransferase (SULT) enzymes. nih.govnih.gov
Several human SULT isoforms have been shown to sulfate (B86663) O-DMN. nih.govnih.gov Of the isoforms tested, SULT1A1, SULT1B1, and SULT1E1 were identified as being capable of conjugating O-DMN. nih.gov Further research expanded this list, showing that SULT1A2, SULT1A3, SULT1C2, and SULT1C4 also display O-DMN-sulfating activity at high substrate concentrations. nih.gov
SULT1A1 is considered the major isoform responsible for the sulfation of O-DMN, exhibiting the highest efficiency with a Km of 84 µM. nih.gov This enzyme is highly expressed in the liver, suggesting it plays a primary role in the sulfation of O-DMN in the body. nih.gov At lower, more physiologically relevant concentrations (10 µmol·L-1), only SULT1A1 and SULT1A3 showed detectable activity. nih.gov
| SULT Isoform | Apparent Km (µM) |
|---|---|
| SULT1A1 | 84 |
| SULT1B1 | 690 |
| SULT1E1 | 341 |
Role of Human Cytosolic Sulfotransferases (SULTs)
Sulfation is a significant conjugation reaction in the metabolism of this compound, catalyzed by a family of enzymes known as cytosolic sulfotransferases (SULTs). nih.gov This process involves the transfer of a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of this compound. nih.gov
Multiple human SULT isoforms have demonstrated the ability to sulfate this compound. In a comprehensive screening of 13 human SULTs, seven isoforms displayed activity towards this compound at a high substrate concentration (500 μmol·L⁻¹). These active enzymes are SULT1A1, SULT1A2, SULT1A3, SULT1B1, SULT1C2, SULT1C4, and SULT1E1. drugbank.com
However, at lower, more physiologically relevant concentrations (10 μmol·L⁻¹), only SULT1A1 and SULT1A3 showed detectable activity. drugbank.com Of these, SULT1A1 was found to be nearly two orders of magnitude more active than SULT1A3. drugbank.com Further studies have confirmed that SULT1A1, SULT1B1, and SULT1E1 are all capable of conjugating this compound. nih.govwikipedia.org
Given its higher affinity and its abundance in the human liver and intestines, SULT1A1 is considered the primary and most effective SULT isoform involved in the sulfation and first-pass metabolism of this compound. nih.govwikipedia.org The SULT2 family isoforms, SULT2A1 and SULT2B1b, showed no reactivity with this compound. wikipedia.org
Table 1: Human SULT Isoforms Involved in this compound Sulfation
| SULT Isoform | Activity Detected | Primary Role |
| SULT1A1 | Yes | Yes |
| SULT1A2 | Yes | No |
| SULT1A3 | Yes | Minor |
| SULT1B1 | Yes | Minor |
| SULT1C2 | Yes | No |
| SULT1C4 | Yes | No |
| SULT1E1 | Yes | Minor |
The kinetic parameters for the sulfation of this compound reveal significant differences in affinity among the key SULT isoforms. SULT1A1 demonstrates the highest affinity for this compound, with an apparent Michaelis constant (Km) of 84 µM. nih.govwikipedia.org In contrast, SULT1E1 and SULT1B1 have considerably lower affinities, with Km values of 341 µM and 690 µM, respectively. nih.govwikipedia.org These higher Km values suggest that SULT1B1 and SULT1E1 may not play as significant a physiological role in the metabolism of this compound compared to SULT1A1. nih.gov A pH-dependence study showed that SULT1A1 has a broad optimal pH range for this reaction, spanning from pH 5.5 to 7.0. drugbank.com
Table 2: Apparent Km Values for this compound Sulfation by Human SULT Isoforms
| SULT Isoform | Apparent Km (µM) |
| SULT1A1 | 84 |
| SULT1B1 | 690 |
| SULT1E1 | 341 |
Formation of Acyl Glucuronide-Sulfate Diconjugates
This compound possesses both a phenolic hydroxyl group and a carboxylic acid group, making it susceptible to conjugation at both sites. frontiersin.org It is extensively metabolized via both sulfation at the hydroxyl group and glucuronidation of the carboxylic acid group to form an acyl glucuronide. nih.govclinpgx.org While both this compound acyl glucuronide and this compound sulfate are known metabolites, the formation of a diconjugate containing both an acyl glucuronide and a sulfate group on the same molecule has not been described in the scientific literature. The metabolic pathways appear to proceed separately, leading to the excretion of distinct glucuronidated and sulfated metabolites. drugbank.comnih.gov
Inter-individual Variability in this compound Metabolism
Significant variation in the metabolism of this compound can occur between individuals. This variability is influenced by genetic factors that alter the activity of metabolic enzymes and by the presence of other drugs that can compete for or inhibit these enzymes.
Genetic Polymorphisms Affecting Metabolic Enzymes (e.g., CYP2C9)
Genetic polymorphisms in the enzymes responsible for metabolizing naproxen and this compound can lead to substantial inter-individual differences in drug clearance and exposure.
The formation of this compound from its parent drug, naproxen, is catalyzed by the cytochrome P450 enzyme CYP2C9. frontiersin.orgnih.gov The gene for CYP2C9 is highly polymorphic, with several known allelic variants that result in decreased enzyme activity. fliphtml5.comwashington.edu Common variants, such as the CYP2C92 and CYP2C93 alleles, lead to a reduced rate of naproxen metabolism. Consequently, individuals carrying these polymorphisms may have a slower formation of this compound, which can alter the pharmacokinetic profile of both the parent drug and its metabolite. nih.gov
Furthermore, genetic polymorphisms in the sulfotransferase enzyme SULT1A1 can impact the subsequent Phase II metabolism of this compound. Single nucleotide polymorphisms (SNPs) in the SULT1A1 gene can result in allozymes with differing sulfating activity. nih.gov Studies have shown that SULT1A1 allozymes display differential activity toward this compound, indicating that an individual's SULT1A1 genotype could influence the efficiency of its sulfation and elimination. nih.gov
Influence of Co-administered Drugs on this compound Metabolism
The metabolism of this compound can be altered by the co-administration of other drugs that act as inhibitors or inducers of the relevant metabolic enzymes.
Since the formation of this compound is dependent on CYP2C9, drugs that inhibit this enzyme can decrease the rate of its production. Numerous drugs are known to be metabolized by CYP2C9 and can act as competitive inhibitors. washington.edu
The subsequent glucuronidation of this compound is also susceptible to drug interactions. The UDP-glucuronosyltransferase UGT2B7 is a key enzyme responsible for the acyl glucuronidation of both naproxen and this compound. clinpgx.org Co-administration of drugs that are known inhibitors of UGT2B7 could potentially decrease the clearance of this compound. Examples of such inhibitors include diclofenac, probenecid, and the antifungal agent fluconazole. clinpgx.org
Pharmacological and Toxicological Research of O Desmethylnaproxen
Environmental Fate and Ecotoxicology of O-Desmethylnaproxen
Toxicity to Non-Target Organisms The presence of this compound in the environment raises concerns about its potential toxicity to non-target organisms. Pharmaceuticals in aquatic environments can have adverse effects on a variety of organisms.nih.govmdpi.commdpi.comWhile much of the ecotoxicological research focuses on the parent compound naproxen (B1676952), the toxicity of its metabolites, including this compound, is also a critical aspect.nih.govresearchgate.netStudies on naproxen's effects on non-target organisms like the amphipod crustacean Hyalella azteca have shown induction of oxidative stress and genotoxicity at sublethal concentrations, highlighting the potential for NSAIDs and their metabolites to cause harm in aquatic life.researchgate.netThe transformation of naproxen by microbial activity can lead to the formation of this compound, and there is an ongoing need to understand the ecotoxicological impact of these transformation products.nih.govresearchgate.netacs.org
Compound Information
| Compound Name | PubChem CID |
| This compound | 162920 hmdb.cauni.lumetabolomicsworkbench.org |
| Naproxen | 156391 wikipedia.orguni.lumims.com |
Data Tables
While specific quantitative data tables for this compound across all sections were not consistently available in the search results in a format suitable for direct table generation, the following highlights some data points found:
Table 1: Cytotoxicity of this compound in L929 Cells
| Compound | Effect on Cell Viability (L929 cells, 24h) |
| This compound | IC50 = 0.7 µg/mL researchgate.net |
| Naproxen | No 50% cell death observed at tested concentrations researchgate.net |
Note: This table is based on findings from a specific in vitro study researchgate.net.
Biodegradation Pathways and Intermediates
This compound is a key intermediate in the biodegradation of naproxen, a widely used non-steroidal anti-inflammatory drug (NSAID) researchgate.netnih.govnih.gov. Due to the widespread use of naproxen, this compound is detected in various environmental matrices, including wastewater treatment plant effluents, surface water, and groundwater nih.govresearchgate.netmiddlebury.edu. Its presence in the environment is a consequence of incomplete removal during wastewater treatment processes and excretion as a major metabolite in humans and other organisms nih.govd-nb.infoastrazeneca.com.
Microbial degradation is a primary mechanism for the dissipation of naproxen, with this compound often being the initial and most significant transformation product researchgate.netoup.comnih.gov. This demethylation step is crucial in the breakdown pathway.
Detailed research findings highlight various microorganisms capable of initiating the biodegradation of naproxen, leading to the formation of this compound. These include bacteria, fungi, and algae researchgate.netnih.govnih.gov. A well-described pathway for the complete degradation of naproxen, involving this compound as a key intermediate, has been identified in the bacterium Bacillus thuringiensis B1(2015b) researchgate.netnih.govnih.govd-nb.info.
In the biodegradation pathway mediated by Bacillus thuringiensis B1(2015b), the initial step involves the demethylation of naproxen to this compound, likely catalyzed by a tetrahydrofolate-dependent O-demethylase mdpi.comnih.gov. Following the formation of this compound, further transformation occurs. This metabolite is then converted to 2-formyl-5-hydroxyphenyl-acetate nih.gov. Another identified intermediate in this pathway is salicylic (B10762653) acid researchgate.netnih.govnih.gov. Salicylic acid can be further processed through cleavage by 1,2-salicylate dioxygenase or hydroxylation to gentisate or catechol researchgate.netnih.govnih.gov. These subsequent intermediates can be cleaved by appropriate dioxygenases, allowing the resulting products to be incorporated into central metabolic pathways researchgate.netnih.govd-nb.info.
Studies have also investigated the biodegradation of naproxen and the formation of this compound under different environmental conditions. For instance, this compound has been detected as a metabolite under both aerobic and anaerobic conditions in studies using inocula from activated and digested sludge processes scilit.com. Under aerobic conditions, complete removal of naproxen within 14 days was observed, while anaerobic transformation was also efficient, with this compound detected and persisting for a longer period scilit.com.
Fungal biodegradation pathways for naproxen also involve this compound. For example, degradation by Aspergillus niger follows a hydroxylation mechanism involving the cytochrome system, with this compound, 7-hydroxynaproxen, and 7-hydroxy-O-desmethylnaproxen identified as byproducts preprints.org. Fungal degradation by species like Trametes versicolor has also been reported to involve O-demethylation nih.gov.
The formation of this compound has also been observed in soil environments, particularly in soils amended with municipal biosolids, suggesting that microorganisms present in biosolids contribute to this transformation via O-demethylation oup.comnih.gov.
While this compound is a significant intermediate, its further degradation and the complete mineralization of the naproxen structure, particularly the condensed aromatic rings, are often challenging and may not be fully achieved in many environmental settings nih.govresearchgate.net. This contributes to the persistence of this compound in the environment scilit.com.
Research findings on the concentrations of this compound in environmental samples highlight its widespread occurrence. For example, studies have detected this compound in wastewater treatment plant effluents and surface waters at concentrations ranging from nanograms per liter to micrograms per liter nih.govresearchgate.netmiddlebury.edu.
| Environmental Matrix | Location (Example) | Concentration Range (µg/L) | Source |
| Wastewater Treatment Plant Effluent | Germany | 0.23 (average) | middlebury.edu |
| Wastewater Treatment Plant Effluent | Pakistan | 0.04 - 1.36 (estimated) | middlebury.edu |
| Surface Water | Pakistan | 0.04 - 1.36 (estimated) | middlebury.edu |
| Wastewater Treatment Plant Effluent | Not specified | 0.56 | nih.gov |
The enantiomeric ratios of this compound found in environmental samples can reflect those of the parent compound, suggesting that its formation from naproxen can occur non-stereoselectively under environmental conditions researchgate.net.
Further research continues to explore the diverse microbial communities and specific enzymatic mechanisms responsible for the degradation of this compound and other naproxen transformation products in various environmental compartments.
Analytical Methodologies for O Desmethylnaproxen in Biological and Environmental Matrices
Chromatographic Techniques for O-Desmethylnaproxen Quantification
Chromatography plays a vital role in separating this compound from matrix components and other related compounds, enabling its selective detection and quantification.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely utilized technique for the analysis of this compound in various matrices metabolomicsworkbench.orgplos.orgpsu.edu. Its versatility in stationary phases and mobile phases allows for method optimization based on the sample type and required sensitivity.
Reversed-Phase HPLC
Reversed-phase HPLC (RP-HPLC) is a common mode employed for the analysis of this compound metabolomicsworkbench.org. This technique utilizes a non-polar stationary phase and a polar mobile phase. Separation is achieved based on the differential hydrophobic interactions between the analyte and the stationary phase. RP-HPLC methods for naproxen (B1676952) and its desmethyl metabolite in human plasma have been developed using reversed-phase octadecylsilane (B103800) columns with mobile phases consisting of methanol (B129727) and acetate (B1210297) buffer nih.gov. Another RP-HPLC method for naproxen separation used a C18 column with a mobile phase of methanol-water containing lactic acid nih.gov.
Dynamically Modified Silica (B1680970) Columns
Dynamically modified silica columns have also been employed for the simultaneous quantitative determination of naproxen, this compound, and their conjugates in plasma and urine samples metabolomicsworkbench.orgresearchgate.netnih.gov. This approach involves modifying the surface of bare silica with an additive, such as cetyltrimethylammonium ions, in the mobile phase. This dynamic modification creates a pseudo-stationary phase with reversed-phase characteristics, allowing for the separation of a range of compounds, including polar and ionic species researchgate.netnih.gov. A reversed-phase HPLC method based on bare silica dynamically modified with cetyltrimethylammonium ions was developed and optimized for the separation of naproxen, 6-O-desmethylnaproxen, and five conjugates researchgate.netnih.gov.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful and highly sensitive technique frequently used for the detection and quantification of this compound in biological and environmental matrices plos.orgnih.govnih.govnih.govunito.itderpharmachemica.comdergipark.org.trunito.it. The coupling of liquid chromatography with mass spectrometry provides both chromatographic separation and specific detection based on the mass-to-charge ratio of the analyte and its fragments. This hyphenated technique offers high sensitivity, selectivity, and robustness for complex sample analysis. Several analytical methods have been developed using LC-MS/MS for determining naproxen and this compound concentrations plos.orgnih.gov. LC-MS/MS is particularly well-suited for the identification and quantification of polar and thermally labile compounds lcms.cz.
Triple Quadrupole Mass Spectrometry
Triple quadrupole mass spectrometry (QqQ-MS), often denoted as MS/MS, is a common type of mass analyzer used in conjunction with LC for the analysis of this compound derpharmachemica.comdergipark.org.tr. This configuration allows for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), where specific precursor ions of the analyte are selected, fragmented in a collision cell, and specific product ions are monitored. This provides a high degree of selectivity and minimizes interference from matrix components. An 8040 Triple Quadrupole Mass Spectrometer has been used for the analysis of naproxen and its main metabolite, 6-O-desmethylnaproxen, in saliva samples researchgate.netplos.orgplos.org.
Detection and Quantification in Saliva Samples
LC-MS/MS methods have been specifically developed and validated for the detection and quantification of this compound in saliva samples nih.govunito.itderpharmachemica.comdergipark.org.trunito.it. Saliva is considered an advantageous matrix for pharmacokinetic studies due to its non-invasive collection. A rapid, sensitive, and selective LC-MS/MS method for the simultaneous determination of naproxen and 6-O-desmethylnaproxen in saliva has been developed and validated plos.orgnih.govresearchgate.netplos.org. This method typically involves liquid-liquid extraction of saliva samples followed by analysis using a triple quadrupole mass spectrometer nih.govresearchgate.netplos.orgplos.org. Separation is often performed on a C18 column using a mobile phase composed of methanol and ammonium (B1175870) acetate nih.govresearchgate.netplos.orgplos.org. The lower limit of quantification for this compound in oral fluid using such methods has been reported as 2.4 ng/mL researchgate.netnih.gov. Validation data, including accuracy, precision, and repeatability, have shown values less than 15% for this compound in saliva samples analyzed by LC-MS/MS plos.orgresearchgate.netnih.gov.
This compound has also been identified in environmental water samples, including surface water and sewage treatment plant effluents, using gas chromatography-mass spectrometry (GC-MS) capes.gov.brnih.gov. Estimated concentrations in Pakistan samples ranged between 0.04 and 1.36 μg/L, while in Germany, an average concentration of 0.23 μg/L was found in STP effluent capes.gov.brnih.gov.
Detection and Quantification in Plasma and Urine Samples
The detection and quantification of this compound in biological fluids such as plasma and urine are crucial for pharmacokinetic studies and monitoring exposure. High-performance liquid chromatography (HPLC) is a commonly employed technique for this purpose. Direct gradient HPLC analysis has been used to measure naproxen, this compound, and their acyl glucuronide conjugates in human plasma and urine samples without the need for enzymatic deglucuronidation. nih.gov The limit of quantitation for this compound in urine has been reported as 1 µg/ml using this method. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is another powerful technique used for the simultaneous determination of naproxen and this compound in biological matrices like saliva. researchgate.netresearchgate.netplos.org This method has proven to be rapid, sensitive, accurate, and selective for quantifying both the parent drug and its metabolite. plos.orgplos.org For instance, an LC-MS/MS method for saliva analysis involved liquid-liquid extraction with ethyl acetate and HCl, followed by separation on a C18 column using a mixture of methanol and 10 mM ammonium acetate as the mobile phase. researchgate.netplos.org The detection and quantification were performed in multiple reaction monitoring (MRM) mode. plos.org
Other Chromatographic Methods (e.g., HPTLC)
While HPLC and LC-MS/MS are prevalent, other chromatographic methods like High-Performance Thin-Layer Chromatography (HPTLC) have also been explored for the analysis of naproxen and its main metabolite. ipinnovative.comnih.gov Coupling TLC with UV measurement has been reported for the quantification of naproxen and its main metabolite in urine. nih.gov
Spectroscopic Methods for this compound Analysis (e.g., UV-Spectrophotometry)
Spectroscopic methods, such as UV-Spectrophotometry, can be applied for the examination of naproxen in biological mediums and bulk samples. ipinnovative.com While UV-Spectrophotometry is often used for the parent compound, its application to this compound specifically would depend on the metabolite's chromophoric properties and the potential for interference from other compounds in the matrix. Some research has explored developing simple, rapid, and accurate UV-Spectrophotometric methods for naproxen estimation in pharmaceutical formulations, highlighting the cost-effectiveness and time-saving aspects compared to HPLC. sciensage.infoscirp.org These methods typically involve measuring absorbance at specific wavelengths. sciensage.infoscirp.org
Voltammetric Analysis for Enzyme Activity Determination
Voltammetric analysis has emerged as a method to determine the O-demethylase activity of enzymes like cytochrome P450 2C9 (CYP2C9) by quantifying the formation of (S)-O-Desmethylnaproxen from (S)-naproxen. researchgate.netcolab.wsbmc-rm.org Cyclic voltammetry at pH 7.4 has shown an electrochemical oxidation peak specifically for (S)-O-Desmethylnaproxen, distinguishing it from (S)-naproxen. colab.wsresearchgate.net This electrochemical approach allows for the assessment of enzymatic catalysis without necessarily requiring separation of the enzymatic system components. researchgate.net The limit of detection for (S)-O-Desmethylnaproxen using square-wave voltammetry has been reported as 0.29 μM. colab.ws
Validation of Analytical Methods (Linearity, Precision, Accuracy, Detection Limits)
Validation of analytical methods for this compound is essential to ensure the reliability and accuracy of the results. Key validation parameters include linearity, precision, accuracy, and detection/quantification limits. nih.govmitoproteome.orgscirp.org
Linearity: The linearity of a method refers to its ability to yield test results that are directly proportional to the concentration of the analyte within a defined range. europa.euwjarr.com For this compound analysis by LC-MS/MS in saliva, linearity has been demonstrated over a range of 2.4 to 1250 ng/mL with a correlation coefficient (r²) above 0.99. plos.orgresearchgate.net
Precision: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. wjarr.com It can be assessed as intra-day and inter-day variability. wjarr.com For LC-MS/MS analysis of this compound in saliva, coefficients of variation for precision analyses were reported to be less than 15%. researchgate.net
Accuracy: Accuracy refers to the closeness of the mean of a series of measurements to the true value. wjarr.com It is often evaluated through recovery studies. wjarr.com Accuracy for this compound quantification by LC-MS/MS in saliva was found to have relative standard errors below 15%. researchgate.net
Detection Limits (LOD) and Quantitation Limits (LOQ): The LOD is the lowest concentration of analyte that can be detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. europa.euwjarr.com Reported LOQ values for this compound vary depending on the matrix and method. For HPLC in urine, the LOQ was 1 µg/ml. nih.gov For LC-MS/MS in saliva, the LOQ was approximately 2.4 ng/mL. researchgate.net Voltammetric analysis reported an LOD of 0.29 μM for (S)-O-Desmethylnaproxen. colab.ws
Sample Preparation Techniques for this compound Analysis
Effective sample preparation is critical for the accurate analysis of this compound in complex matrices. Techniques aim to isolate and concentrate the analyte while removing interfering substances.
For biological samples like plasma and urine, methods may involve direct injection (as with some HPLC methods for conjugates) or extraction procedures. nih.gov Liquid-liquid extraction is a common technique, as seen in LC-MS/MS methods for saliva analysis where ethyl acetate and HCl were used for extraction. researchgate.netplos.orgplos.org Samples are typically centrifuged and the supernatant is processed. plos.orgnih.gov For LC-MS/MS analysis, extracted samples may be evaporated and reconstituted. plos.org
For the determination of enzyme activity using voltammetry, sample preparation might involve immobilizing the enzyme (e.g., CYP2C9) on an electrode surface. researchgate.netcolab.ws
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 13393711 |
| Naproxen | 156391 |
Data Tables
Based on the search results, here is a summary table of some analytical method validation parameters for this compound:
| Matrix | Method | Linearity Range | LOQ | Precision (%RSD/CV) | Accuracy (%RE) | Citation |
| Urine | HPLC | Not specified | 1 µg/ml | Not specified | Not specified | nih.gov |
| Saliva | LC-MS/MS | 2.4 to 1250 ng/mL | ~2.4 ng/mL | < 15% | < 15% | researchgate.netplos.orgresearchgate.net |
| Enzyme Activity (in vitro) | Voltammetry | Not specified | 0.29 μM (LOD) | Not specified | Not specified | colab.ws |
Note: LOD is Limit of Detection, LOQ is Limit of Quantitation, RSD is Relative Standard Deviation, CV is Coefficient of Variation, RE is Relative Error.
Clinical and Translational Research Perspectives on O Desmethylnaproxen
Pharmacokinetic Studies of O-Desmethylnaproxen in Humans
The pharmacokinetics of this compound in humans have been investigated to understand its absorption, distribution, metabolism, and excretion profile. As a major metabolite of naproxen (B1676952), its presence and concentration in the body are directly linked to naproxen administration. nih.govplos.org
Absorption, Distribution, and Elimination of this compound
This compound is formed in the liver through the O-demethylation of naproxen, primarily catalyzed by cytochrome P450 (CYP) isoforms CYP1A2 and CYP2C9. nih.govmedchemexpress.comcaymanchem.com Following its formation, this compound undergoes Phase II metabolism, predominantly through conjugation with glucuronic acid and sulfation, to form more water-soluble metabolites. nih.gov These conjugated metabolites, along with a small amount of unconjugated this compound and naproxen, are primarily eliminated from the body via the kidneys in urine. nih.govcapes.gov.brresearchgate.netnih.gov Studies indicate that negligible amounts of unconjugated naproxen and this compound are excreted in the urine, typically less than 1% of the administered dose. capes.gov.brresearchgate.netnih.gov The majority of the dose recovered in urine consists of the conjugated forms. For instance, one study in humans showed that this compound acyl glucuronide accounted for 14.3% of the dose recovered in urine over a 100-hour collection period, while its isomerized conjugate, isoglucuronide, accounted for 5.5%. capes.gov.brresearchgate.netnih.govresearchgate.net Protein binding of this compound in plasma has been measured at 100% for the unconjugated compound. capes.gov.brresearchgate.netnih.gov
Pharmacokinetic Variability and Patient Subpopulations
Pharmacokinetic variability of drugs and their metabolites can occur among individuals due to various factors, including genetic polymorphisms in drug-metabolizing enzymes, age, disease states, and co-administered medications. uef.firesearchgate.net Since the formation of this compound is mediated by CYP enzymes, particularly CYP1A2 and CYP2C9, genetic variations in these enzymes can potentially influence the rate of O-desmethylation and thus the levels of this compound. nih.govmedchemexpress.comcaymanchem.comdntb.gov.ua Polymorphisms in CYP2C9, for instance, are known to interfere with the pharmacokinetic parameters of NSAIDs like naproxen. dntb.gov.ua While research specifically detailing the pharmacokinetic variability of this compound across different patient subpopulations is ongoing, it is understood that factors affecting naproxen metabolism will inherently influence this compound exposure. nih.gov Hepatic and renal diseases can also significantly alter the disposition kinetics of naproxen and its metabolites. nih.gov
This compound as a Biomarker in Disease and Drug Monitoring
Metabolites like this compound can serve as valuable biomarkers for various physiological and pathological conditions, as well as for monitoring drug metabolism and enzyme activity. scispace.comunibas.chbinasss.sa.cr
Biomarker for Nephrolithiasis
Recent research has explored the potential of this compound as a biomarker for nephrolithiasis (kidney stone disease). binasss.sa.crresearchgate.netfrontiersin.org A metabolomic analysis comparing urine samples from individuals with nephrolithiasis and healthy controls identified this compound as one of the metabolites that were differentially expressed. researchgate.net This suggests that altered levels of this compound in urine could be indicative of kidney stone formation. researchgate.netfrontiersin.org Further studies are needed to validate the utility of this compound as a diagnostic or prognostic biomarker for nephrolithiasis.
Biomarker for Drug Metabolism and Enzyme Activity
This compound's formation is directly linked to the activity of specific CYP enzymes, primarily CYP1A2 and CYP2C9. nih.govmedchemexpress.comcaymanchem.com This relationship makes this compound a potential endogenous or exogenous biomarker for assessing the activity of these enzymes in vivo. nih.govscispace.commetabolon.com Monitoring the levels of this compound or the ratio of naproxen to this compound can provide insights into the metabolic capacity of an individual, which is crucial for predicting drug-drug interactions and understanding variability in drug response. metabolon.com Metabolomics approaches can identify such metabolites that serve as biomarkers for tracking the activity of CYP450 enzymes. metabolon.com
Regulatory Considerations and Impurity Profiling
The identification and quantification of this compound are important for regulatory purposes, particularly in the context of pharmaceutical research and quality control. As a primary metabolite, monitoring this compound levels in biological samples is essential during clinical trials and bioequivalence studies to assess Naproxen's absorption, distribution, metabolism, and excretion (ADME) profile. Regulatory bodies require detailed data on the metabolic fate of drugs, and the characterization of metabolites like this compound is a standard part of the drug development process.
Advanced Research Topics and Methodological Innovations
Molecular Modeling and Computational Studies of O-Desmethylnaproxen Metabolism
Molecular modeling and computational studies play a crucial role in understanding the metabolic pathways involving this compound, particularly its formation from naproxen (B1676952). These studies often focus on the enzymes responsible for this biotransformation, such as cytochrome P450 (CYP) isoforms. For instance, molecular dynamics simulations (MDS) have been employed to elucidate the molecular basis of the activation of CYP2C9-catalyzed S-naproxen O-demethylation by compounds like dapsone (B1669823). nih.gov These simulations can demonstrate how interactions between the substrate (naproxen), the effector molecule (dapsone), and specific amino acid residues within the enzyme's active site influence catalytic efficiency. nih.gov Studies have shown that aromatic interactions between naproxen, dapsone, and residues like Phe114 and Phe476 in the CYP2C9 active site contribute significantly to the activation of O-demethylation. nih.gov MDS can also reveal the necessity of specific molecular interactions, such as aromatic stacking between two naproxen molecules, for optimal binding and catalytic orientation within the enzyme. nih.gov
Research Findings from Molecular Modeling:
Dapsone increased the catalytic efficiency of naproxen oxidation by CYP2C9 by 16.5-fold in vitro. nih.gov
Aromatic interactions involving Phe114 and Phe476 in the CYP2C9 active site are key to dapsone activation of naproxen O-demethylation. nih.gov
MDS indicated that aromatic stacking interactions between two naproxen molecules are required for favorable binding orientation in CYP2C9. nih.gov
In Vivo and In Vitro Correlation Studies for this compound
In vivo and in vitro correlation (IVIVC) studies aim to establish a predictive mathematical relationship between an in vitro property (such as dissolution or drug release) and an in vivo response (like plasma concentration or absorption rate). allucent.com, ijper.org While IVIVC is commonly applied to parent drugs for formulation development and bioequivalence assessment, the principles can be extended to metabolites like this compound to better understand their pharmacokinetic behavior. allucent.com, ijper.org Pharmacokinetic studies in humans have quantified this compound and its conjugates, providing data for potential IVIVC analysis. For example, studies have shown that this compound acyl glucuronide accounts for a significant percentage of the excreted dose of naproxen. researchgate.net
Although specific comprehensive IVIVC studies solely focused on this compound with detailed correlation models were not extensively highlighted in the search results, the context for such investigations exists within broader pharmacokinetic and metabolism research of naproxen. In vitro studies assessing the behavior of this compound in biological systems, such as cytotoxicity studies on cell lines, provide data that could potentially be correlated with in vivo observations. researchgate.net Analytical methods, such as LC-MS/MS, are crucial for quantifying this compound in biological samples (e.g., saliva) to support pharmacokinetic studies and potential IVIVC development. researchgate.net The development and validation of IVIVC models are considered important for optimizing drug products and can potentially reduce the need for extensive clinical trials. ijper.org
Data from Related In Vitro Studies: An in vitro study evaluating the cytotoxicity of this compound on mouse connective tissue fibroblast cells (L929) reported the following:
| Compound | Cell Viability Inhibition (IC50) |
| This compound | 0.7 µg/mL (at highest concentration) researchgate.net |
| Naproxen | No 50% cell death observed at tested concentrations researchgate.net |
Novel Approaches for Studying this compound Protein Adducts and Reactivity
The formation of protein adducts by reactive metabolites is a critical area of toxicological research. This compound, particularly through its acyl glucuronide conjugate, has been implicated in forming covalent adducts with proteins. , nih.gov Acyl glucuronides are known to be chemically unstable and can undergo hydrolysis and acyl migration, leading to the formation of reactive species capable of modifying proteins. , nih.gov
Novel approaches for studying these protein adducts involve advanced analytical techniques, primarily mass spectrometry-based methods. Methodologies include using techniques like LC-MS/MS to identify and characterize modified peptides after enzymatic digestion of proteins incubated with the metabolite or found in biological samples. Immunoblotting with antibodies specific to naproxen-protein adducts can also be used for detection. Challenges in these studies include distinguishing true covalent adducts from non-specific binding and the need for sensitive and specific detection methods. gla.ac.uk, Research has explored the immunogenic potential of this compound and its protein adducts, particularly in the context of adverse drug reactions like liver injury. Studies have investigated T-cell responses to this compound and its protein adducts to understand the immune-mediated basis of such reactions. nih.gov
Data from Protein Adduct Studies:
Demethyl Naproxen Acyl-β-D-glucuronide can form covalent adducts with proteins via imine bonds.
Methodologies for detection include immunoblotting and LC-MS/MS analysis of modified peptides.
T-cell memory responses toward O-desmethyl naproxen (DM-NAP) have been observed in patients with naproxen-induced liver injury. nih.gov
Investigations into the Environmental Degradation Products of this compound
This compound is recognized as a key environmental transformation product of naproxen, an emerging contaminant found in various water sources due to its widespread use and incomplete removal in wastewater treatment plants. nih.gov, nih.gov, researchgate.net Research investigates the occurrence, fate, and degradation pathways of this compound in the environment. It has been detected in the effluents of wastewater treatment plants. nih.gov
Studies highlight that this compound is a significant intermediate in the biodegradation of naproxen by various microorganisms, including bacteria and fungi. nih.gov, nih.gov, researchgate.net For example, the degradation of naproxen by Bacillus thuringiensis B1(2015b) is well-described, with this compound identified as a key intermediate that is subsequently metabolized further, often through pathways involving salicylate. nih.gov, nih.gov, researchgate.net this compound formation has also been observed under anaerobic conditions during the microbial transformation of naproxen. scilit.com Investigations into the environmental degradation products utilize techniques to identify and quantify these compounds in environmental matrices. researchgate.net
Data on Environmental Occurrence and Degradation:
Naproxen has been detected in various water types, including drinking water and groundwater, at concentrations ranging from ng/L to µg/L. nih.gov, researchgate.net
this compound has been detected in the effluents of wastewater treatment plants at concentrations, for example, 0.56 µg/L. nih.gov
this compound is a key intermediate in the microbial degradation of naproxen by strains like Bacillus thuringiensis B1(2015b). nih.gov, nih.gov, researchgate.net
Microbial transformation of naproxen to this compound occurs under both aerobic and anaerobic conditions. scilit.com
Q & A
Q. What are the standard in vitro assays for assessing O-Desmethylnaproxen cytotoxicity in mammalian cell lines?
To evaluate cytotoxicity, researchers commonly use:
- MTT assay : Measures mitochondrial activity via formazan crystal absorbance at 570 nm, with IC50 values calculated using probit analysis (SPSS or GraphPad Prism) .
- AO/PI double staining : Distinguishes viable, apoptotic, and necrotic cells via fluorescence microscopy (FITC/Rhodamine filters) .
- Cell lines : L929 murine fibroblasts are standard, but hepatic (e.g., HepG2) and renal (e.g., HEK293) lines are recommended for tissue-specific toxicity .
Q. How are IC50 values determined for this compound in cytotoxicity studies?
IC50 is calculated using:
Q. Which cell lines are recommended for evaluating hepatic and renal toxicity of this compound?
Q. How can reproducibility be ensured in cytotoxicity experiments with this compound?
- Solvent control : Limit DMSO to ≤0.1% to avoid solvent-induced artifacts .
- Replicates : Six technical replicates per concentration, repeated in three independent experiments .
- Statistical rigor : Use ANOVA with Tukey’s post hoc test (p < 0.05) and report mean ± SD .
Advanced Research Questions
Q. How do cytochrome P450 isoforms influence the metabolic processing of this compound?
Q. What methodological approaches address discrepancies between in vitro and in vivo toxicity profiles?
Q. How do SULT1A1 genetic polymorphisms affect the sulfation efficiency of this compound?
Q. What analytical techniques identify this compound in environmental samples?
Q. How can photodegradation pathways of this compound be modeled in aquatic environments?
- Simulated sunlight : Use xenon arc lamps with UV filters to mimic natural conditions .
- DFT calculations : Predict reactive intermediates (e.g., hydroxyl radicals) and validate with LC-QTOF-MS .
Q. What statistical methods are critical for resolving contradictory cytotoxicity data?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
